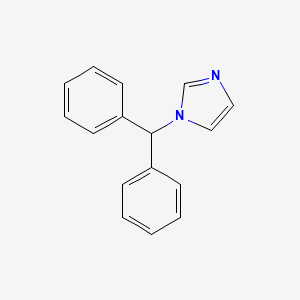

1-Benzhydryl-1H-imidazole

Description

The Imidazole (B134444) Heterocycle: Fundamental Chemical and Biological Significance

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. drugbank.comnih.govnist.gov This planar structure is characterized by a unique electronic configuration that imparts both acidic and basic properties, allowing it to act as an amphoteric molecule. drugbank.com The presence of two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, enables the imidazole ring to participate in hydrogen bonding and act as a ligand for various metal ions. drugbank.com This versatility is fundamental to its widespread importance.

Biologically, the imidazole moiety is a cornerstone of several essential natural products. It forms the side chain of the amino acid histidine, which plays a crucial role in the catalytic activity of many enzymes. drugbank.com It is also a key component of purines, which are fundamental building blocks of nucleic acids like DNA and RNA, and in vital molecules such as histamine (B1213489) and biotin. drugbank.comnih.gov In medicinal chemistry, the imidazole nucleus is recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including antifungal agents (e.g., clotrimazole, ketoconazole), antimicrobial drugs, and anti-inflammatory molecules. drugbank.comnih.govmdpi.com

Structural Context of the Benzhydryl Moiety in Medicinal Chemistry

The benzhydryl group, also known as a diphenylmethyl group, consists of a methane (B114726) core where two hydrogen atoms are substituted by phenyl rings. This bulky, lipophilic moiety is a common structural feature in many pharmacologically active compounds. Its presence can significantly influence a molecule's properties, such as its ability to cross cell membranes and its binding affinity to biological targets. The benzhydryl group is found in various classes of drugs, including antihistamines, anticonvulsants, and antihypertensive agents. mdpi.com The two phenyl rings provide a large surface area for van der Waals interactions and can engage in pi-stacking with aromatic residues in protein binding sites.

Overview of 1-Benzhydryl-1H-imidazole's Role as a Research Compound

1-Benzhydryl-1H-imidazole primarily serves as a foundational research compound and a key synthetic intermediate for the development of more complex molecules with potential therapeutic applications. While the parent compound itself has shown limited intrinsic biological activity in some studies, its derivatives are a major focus of research. nih.gov For instance, a screening of 1-(diarylmethyl)-1H-imidazoles for antiproliferative activity indicated that the unsubstituted benzhydryl series was not significantly active. nih.gov However, the scaffold is crucial for creating derivatives with a wide range of biological effects, from antifungal to anticancer properties. nih.govgoogle.com Its derivatives are explored for their potential as plant growth regulators, fungicides, and herbicides. google.com

Historical Context of Imidazole and Benzhydryl Derivative Research

The history of imidazole chemistry dates back to 1858 when it was first synthesized by Heinrich Debus. mdpi.com Since then, the development of synthetic methodologies for imidazole derivatives has been a continuous area of research, driven by the discovery of their diverse pharmacological potentials. The therapeutic importance of imidazole-containing drugs surged with the development of compounds like cimetidine, an H2 receptor antagonist used to treat ulcers.

Research into benzhydryl-containing compounds has also has a rich history, particularly in the field of antihistamines. The discovery of the pharmacological properties of these molecules has led to the development of numerous drugs. The combination of the imidazole and benzhydryl moieties in compounds like clotrimazole, discovered in the late 1960s, marked a significant advancement in antifungal therapy and highlighted the synergistic potential of combining these two structural motifs. drugbank.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydrylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-3-7-14(8-4-1)16(18-12-11-17-13-18)15-9-5-2-6-10-15/h1-13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZMHPQDNYKCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300636 | |

| Record name | 1-Benzhydryl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7189-67-5 | |

| Record name | NSC137961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzhydryl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzhydryl 1h Imidazole and Its Analogues

Classical Approaches to Imidazole (B134444) Core Synthesis

The foundational methods for constructing the imidazole ring have been established for over a century and continue to be relevant in modern organic synthesis. These classical methods often involve the condensation of simple, readily available starting materials.

First reported by Heinrich Debus in 1858, the Debus-Radziszewski imidazole synthesis is a multicomponent reaction that classically uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form imidazoles. wikipedia.orgjetir.org This method is versatile and can be used to produce C-substituted imidazoles. jetir.org The reaction is typically a condensation of an α-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia in alcohol. ijprajournal.com

A key modification of this synthesis involves the substitution of one equivalent of ammonia with a primary amine, which allows for the formation of N-substituted imidazoles. wikipedia.org This adaptation is crucial for the synthesis of compounds like 1-benzhydryl-1H-imidazole, where benzhydrylamine would serve as the primary amine component. The reaction has been further adapted for the synthesis of imidazolium (B1220033) ionic liquids. rsc.org Microwave-assisted, solvent-free conditions have also been employed to improve yields and reaction times for the synthesis of 2,4,5-trisubstituted imidazoles. ijprajournal.com

Table 1: Key Aspects of the Debus-Radziszewski Synthesis

| Feature | Description |

| Reactants | 1,2-dicarbonyl compound, aldehyde, ammonia or primary amine. wikipedia.org |

| Product | Substituted imidazoles. |

| Modifications | Use of primary amines for N-substitution, wikipedia.org microwave irradiation, ijprajournal.com use of catalysts like lactic acid. ijprajournal.com |

The Van Leusen imidazole synthesis provides a route to imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is a [3+2] cycloaddition. nih.gov The TosMIC acts as a "3-atom synthon" containing a reactive isocyanide carbon and an active methylene (B1212753) group. nih.gov The reaction is typically base-induced and proceeds through a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the imidazole. organic-chemistry.orgnih.gov

A significant adaptation is the Van Leusen Three-Component Reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.orgwikipedia.org This circumvents the need to pre-form and isolate the imine. This method is widely utilized in medicinal chemistry for creating a diverse range of imidazole analogues. ajrconline.org

Table 2: Overview of the Van Leusen Imidazole Synthesis

| Component | Role |

| Aldimine | Provides two atoms of the imidazole ring. Can be formed in situ. organic-chemistry.org |

| TosMIC | Provides the remaining three atoms of the imidazole ring. nih.gov |

| Base | Promotes the cycloaddition reaction. nih.gov |

The Wallach synthesis historically involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride to form chloroimidazoles, which are then reduced to yield N-substituted imidazoles. jetir.orgpharmaguideline.com For instance, N,N'-dimethyloxamide treated with phosphorus pentachloride gives a chlorine-containing intermediate that, upon reduction with hydroiodic acid, yields N-methyl imidazole. iiste.org The reaction can be seen as an extension of the synthesis of heterocondensed imidazoles from N-benzylamides of heterocyclic carboxylic acids using phosphorus pentachloride. psu.edu The mechanism is thought to involve nitrile ylide species. psu.edursc.org

Contemporary Strategies for 1-Benzhydryl-1H-imidazole Construction

More modern approaches often focus on the efficient and selective formation of the N-benzhydryl bond, frequently utilizing pre-formed imidazole and a benzhydryl derivative.

Benzhydryl alcohols are key intermediates in several synthetic routes to 1-benzhydryl-1H-imidazole. These secondary alcohols can be prepared through various methods. One common approach is the reduction of the corresponding benzophenone (B1666685). Catalytic hydrogenation using a transition metal complex as a catalyst in the presence of an alkali and a solvent is an effective method. google.com Reaction conditions for this catalytic hydrogenation are typically at pressures of 0.5-10 MPa and temperatures of 25-100°C. google.com

Another route to benzhydryl alcohols involves the reaction of an aryl bromide with n-butyllithium, followed by the addition of an appropriate benzaldehyde. mdpi.com This allows for the synthesis of unsymmetrically substituted benzhydryl alcohols.

Once the benzhydryl alcohol intermediate is obtained, it can be coupled with imidazole to form the final product. A common method for this transformation is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.com The alcohol is coupled to imidazole using CDI to afford the N-benzhydryl-imidazole. mdpi.com

Alternatively, palladium-catalyzed cross-coupling reactions represent a powerful method for forming the C-N bond between the imidazole nitrogen and the benzhydryl carbon. frontiersin.org These reactions, such as the Suzuki-Miyaura coupling, can be used to couple N-unprotected haloimidazoles with appropriate boronic acids under microwave irradiation. researchgate.net While this is more commonly used for arylating the imidazole ring, related palladium-catalyzed C-N cross-coupling reactions are a cornerstone of modern medicinal chemistry for creating carbon-heteroatom bonds. researchgate.net The secondary benzhydryl chloride, prepared from the corresponding alcohol using thionyl chloride, can also be reacted with imidazole. mdpi.com

Multi-Component Reactions for Imidazole Derivatives

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures, such as polysubstituted imidazoles, in a single step from three or more starting materials. bohrium.comrsc.org This approach is prized for its high atom economy and the ability to rapidly generate libraries of structurally diverse compounds. rsc.orgacs.org

Several MCR protocols have been developed for the synthesis of the imidazole core. An acid-promoted, metal-free MCR involves the reaction of an internal alkyne, an aldehyde, and an aniline (B41778) derivative in the presence of pivalic acid to yield tri- and tetrasubstituted imidazoles in excellent yields. acs.org This method demonstrates broad structural diversity. acs.org Another approach utilizes erbium triflate as a Lewis acid catalyst for the three-component reaction of α-azido chalcones, aryl aldehydes, and anilines, which proceeds efficiently to form highly substituted imidazoles. organic-chemistry.org The catalyst proved more effective than other Lewis acids like BF₃, AlCl₃, and FeCl₃, achieving high yields in a short reaction time. organic-chemistry.org

Visible-light photocatalysis has also been harnessed for MCRs, offering a metal-free and environmentally friendly alternative. bohrium.com In one such method, 2,4-Dinitrophenol (2,4-DNP) acts as a photosensitizer and a Brønsted acid catalyst in the three-component reaction of α-keto vinyl azides, anilines, and aldehydes to produce tetrasubstituted imidazoles at ambient temperatures. bohrium.com

| Catalyst/Promoter | Components | Key Features | Reference |

|---|---|---|---|

| Pivalic Acid | Internal Alkyne, Aldehyde, Aniline, NH₄OAc | Metal-free, high structural diversity, excellent yields. | acs.org |

| Erbium Triflate | α-Azido Chalcones, Aryl Aldehydes, Anilines | Eco-friendly Lewis acid catalysis, high yields (up to 88%). | organic-chemistry.org |

| 2,4-DNP / Visible Light | α-Keto Vinyl Azides, Anilines, Aldehydes | Metal-free photocatalysis at ambient temperature. | bohrium.com |

| Imidazole (as organocatalyst) | Malononitrile, Aldehyde, various nucleophiles | Organocatalyzed, provides access to highly functionalized heterocycles. | rsc.org |

Advanced Synthetic Techniques and Regioselectivity Control

The synthesis of specifically substituted imidazoles like 1-Benzhydryl-1H-imidazole requires precise control over the reaction, particularly regarding the placement of substituents on the imidazole ring. Advanced techniques involving metal catalysis, electrochemistry, and strategic N-alkylation are pivotal for achieving this control.

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis provides powerful tools for constructing the imidazole ring through cyclization reactions. mdpi.com These methods often involve the formation of multiple C-N bonds in a single catalytic cycle. mdpi.com Various metals, including copper, iron, cobalt, and palladium, have been employed. mdpi.combeilstein-journals.org

Iron-Catalyzed Synthesis : Iron, an inexpensive and abundant metal, has been used to catalyze the synthesis of highly substituted imidazoles from α,β-unsaturated ketones and amidines. mdpi.com

Copper-Catalyzed Synthesis : Copper catalysts are widely used for cross-coupling and cyclization reactions. beilstein-journals.org A copper-catalyzed three-component reaction of α,β-unsaturated ketoximes, paraformaldehyde, and amines can provide imidazoles in good yields. organic-chemistry.org Another novel method reports the synthesis of 1-benzyl-2,4-diarylimidazoles using a I₂/CuI catalyzed cyclization of benzylamine (B48309) and a hydrazone derivative, achieving high yields and demonstrating excellent chemical selectivity. acs.org

Palladium-Catalyzed Arylation : Palladium catalysts are exceptionally useful for C-H bond functionalization, allowing for the direct arylation of the imidazole core. nih.govacs.org This enables the sequential and regioselective introduction of aryl groups at the C2, C4, and C5 positions. nih.govacs.org

Electrochemical Oxidative Tandem Cyclization

Electrosynthesis has emerged as a green and sustainable alternative to traditional chemical methods, often avoiding the need for transition metal catalysts or chemical oxidants. rsc.orgrsc.org An electrochemical oxidative tandem cyclization has been developed for the synthesis of 1,2,4-trisubstituted imidazoles from aryl ketones and benzylamines. nih.govacs.org This method operates under metal- and oxidant-free conditions, proceeding through a direct C-N bond formation strategy with broad functional group tolerance and yielding the desired products in moderate to excellent yields. acs.org

Another electrochemical approach involves a tandem Michael addition, azidation, and intramolecular cyclization of amines, alkynes, and azides. rsc.orgdntb.gov.ua This process occurs in an undivided electrolytic cell and avoids both transition metals and peroxide reagents, aligning with the principles of green chemistry. rsc.orgrsc.org The proposed mechanism involves the oxidation of an intermediate which is then captured by an imine nitrogen to form the final cyclized imidazole product. rsc.org

Regioselective N-Alkylation and Substituent Placement

The N-alkylation of an unsymmetrical imidazole ring can result in a mixture of two regioisomers. Achieving regioselectivity is therefore a critical challenge in the synthesis of compounds like 1-Benzhydryl-1H-imidazole. The outcome of the alkylation is governed by a combination of steric and electronic factors. otago.ac.nz

Generally, the benzhydryl group is introduced via N-alkylation using benzhydryl chloride or bromide. prepchem.com In unsymmetrical imidazoles, the alkylation preferentially occurs at the less sterically hindered nitrogen atom. otago.ac.nz The bulky nature of the benzhydryl group strongly directs the substitution to the more accessible nitrogen. For instance, in a 4-substituted imidazole, the benzhydryl group will predominantly attach to the N-1 position to avoid steric clash with the C-4 substituent. otago.ac.nz

For more complex substitutions, advanced strategies are employed. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group offers a powerful method for controlling regioselectivity. nih.govacs.org By protecting one nitrogen, this strategy allows for the selective functionalization (e.g., arylation) of specific C-H bonds on the imidazole ring. A key development is the "SEM-switch," which transfers the SEM group from the N-1 to the N-3 nitrogen, enabling subsequent functionalization at the otherwise less reactive C-4 position. nih.govacs.org Furthermore, selective N-alkylation at the N-3 position followed by deprotection of the SEM group (a process termed trans-N-alkylation) provides a route to 1-alkyl-4-aryl-imidazoles that are otherwise difficult to access. nih.govacs.org

Derivatization and Functionalization Strategies on the 1-Benzhydryl-1H-imidazole Scaffold

Once the core 1-Benzhydryl-1H-imidazole structure is assembled, further modifications can be made to fine-tune its properties. A key area of derivatization involves altering the phenyl rings of the benzhydryl moiety.

Modifications on the Benzhydryl Phenyl Rings

Introducing substituents onto the phenyl rings of the benzhydryl group is most commonly achieved by using pre-functionalized starting materials rather than by direct electrophilic substitution on the final product. The general strategy involves synthesizing substituted benzophenones first, which are then carried through a reaction sequence to form the final N-benzhydryl imidazole derivative. nih.gov

A typical synthetic pathway is outlined below:

Reduction of Substituted Benzophenone : A substituted benzophenone is reduced to the corresponding benzhydryl alcohol. Sodium borohydride (B1222165) is a common reagent for this transformation. acs.org

Activation of the Alcohol : The resulting benzhydryl alcohol is a key intermediate. The hydroxyl group is converted into a good leaving group. This can be achieved by reaction with thionyl chloride to form a benzhydryl chloride acs.org or by reaction with 1,1'-carbonyldiimidazole (CDI) to form an activated imidazole carbamate (B1207046) intermediate. nih.gov

Introduction of the Imidazole Ring : The activated benzhydryl intermediate is then reacted with imidazole (or a substituted imidazole) to afford the final 1-(diarylmethyl)-1H-imidazole product. nih.gov

This modular approach allows for significant diversity in the substitution pattern on the benzhydryl phenyl rings, as a wide variety of substituted benzophenones are commercially available or readily synthesized.

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ketone Reduction | Substituted Benzophenone, NaBH₄ | Substituted Benzhydryl Alcohol | nih.govacs.org |

| 2 | Alcohol Activation | Benzhydryl Alcohol, CDI | Imidazole Carbamate Intermediate | nih.gov |

| 3 | N-Alkylation | Activated Intermediate, Imidazole | 1-(Substituted-benzhydryl)-1H-imidazole | nih.gov |

Substituent Effects on the Imidazole Ring

The reactivity and regioselectivity of the synthesis of 1-benzhydryl-1H-imidazole analogues are significantly influenced by the nature and position of substituents on the imidazole ring itself. These effects are primarily categorized as electronic and steric.

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the imidazole ring alters the nucleophilicity of the nitrogen atoms. numberanalytics.com Electron-donating groups increase the electron density on the ring, enhancing the nucleophilicity of the nitrogen atoms and generally facilitating N-alkylation with benzhydryl halides. Conversely, electron-withdrawing groups decrease the electron density, making the nitrogen atoms less nucleophilic and potentially slowing down the reaction rate. otago.ac.nz

In cases of unsymmetrically substituted imidazoles, electronic effects play a crucial role in determining the regioselectivity of the N-alkylation. For instance, with an electron-withdrawing group at the 4(5)-position, the distal nitrogen atom (N-1) becomes less deactivated to electrophilic attack compared to the proximal nitrogen. otago.ac.nz This directing effect is primarily inductive. otago.ac.nz The tautomeric equilibrium of the imidazole ring is also a key factor. An electron-withdrawing substituent often favors the tautomer where the substituent is at the 4-position, and this less reactive tautomer can still dictate the product ratio, leading to a higher proportion of the 1-alkyl-5-substituted imidazole. otago.ac.nz The pKa of the imidazole derivative, which is influenced by substituents, also plays a role, as the reaction can proceed via the free base or the imidazole anion depending on the reaction conditions. otago.ac.nznih.gov

Steric Effects: Steric hindrance from bulky substituents on the imidazole ring can impede the approach of the electrophile, in this case, the benzhydryl group. numberanalytics.com This effect is significant in determining the regioselectivity of N-alkylation. As the size of the substituent on the imidazole ring or the size of the incoming electrophile increases, there is a greater preference for alkylation at the less-hindered nitrogen atom. otago.ac.nz For example, a bulky group at the 2-position of the imidazole can sterically hinder the reaction at the adjacent nitrogen (N-1), potentially favoring substitution at the more accessible N-3 position, although this is not directly applicable to the formation of the 1-substituted product. However, substituents at the 4 or 5 positions can influence the accessibility of the N-1 and N-3 positions for the incoming benzhydryl group.

The interplay of these electronic and steric factors is critical in controlling the outcome of the synthesis of 1-benzhydryl-1H-imidazole analogues. A comprehensive understanding of these effects allows for the rational design of reaction conditions to achieve the desired regioselectivity and yield.

The following table summarizes the general influence of substituents on the imidazole ring during N-alkylation:

| Substituent Type | Position | Effect on Reactivity | Influence on Regioselectivity |

| Electron-Donating Group (EDG) | 4 or 5 | Increases nucleophilicity, enhances reaction rate. numberanalytics.com | Can influence the N1/N3 alkylation ratio based on the specific group and conditions. |

| Electron-Withdrawing Group (EWG) | 4 or 5 | Decreases nucleophilicity, may slow reaction rate. otago.ac.nz | Directs alkylation towards the less deactivated nitrogen, often favoring the 1,5-disubstituted product. otago.ac.nz |

| Bulky Group | 2, 4, or 5 | Can decrease reaction rate due to steric hindrance. numberanalytics.comotago.ac.nz | Favors alkylation at the less sterically hindered nitrogen atom. otago.ac.nz |

Formation of Hybrid Molecular Architectures

The 1-benzhydryl-1H-imidazole scaffold serves as a versatile platform for the construction of hybrid molecular architectures. This synthetic strategy involves covalently linking the benzhydryl-imidazole core to other pharmacologically active moieties to create a single molecule with potentially synergistic or multi-target biological activities. mdpi.comnih.gov The imidazole ring, with its capacity for substitution, and the benzhydryl group provide ample opportunities for chemical modification and linkage to other molecular fragments.

A common approach involves the synthesis of 1-(diarylmethyl)-1H-imidazole derivatives where the aryl rings of the benzhydryl group are substituted with various functional groups. These functionalities can then be used as handles for coupling with other heterocyclic systems or bioactive molecules. For instance, hybrid compounds have been synthesized by linking the 1-benzhydryl-1H-imidazole scaffold to other heterocycles such as 1,2,4-triazoles or piperazines. mdpi.com The rationale behind creating such hybrids is often to combine the known activities of each component, for example, designing molecules that can interact with multiple biological targets. mdpi.com

Another strategy involves modifying the imidazole ring itself. While the 1-position is occupied by the benzhydryl group, the other carbon atoms (C-2, C-4, and C-5) are available for functionalization, which can then be used to append other molecular entities.

The synthesis of these hybrid molecules often employs standard coupling reactions. For example, amide bond formation can be used to link a carboxylic acid-containing moiety to an amino-functionalized benzhydryl-imidazole derivative. The following table provides examples of hybrid molecular architectures based on the benzhydryl-imidazole or related benzimidazole (B57391) scaffolds.

| Hybrid Molecule Type | Linked Moiety | Synthetic Strategy | Reference |

| 1-(Diarylmethyl)-1H-imidazole-triazole hybrids | 1,2,4-Triazole | Reaction of a benzhydryl alcohol with the heterocycle. mdpi.com | mdpi.com |

| 1-Benzhydryl-imidazole/benzimidazole-benzimidazole hybrids | Benzimidazole | N-alkylation of a benzhydryl-imidazole with a chloromethyl-benzimidazole derivative. frontiersin.org | frontiersin.org |

| Benzimidazole-phthalimide hybrids | Phthalimide | Molecular hybridization strategy to integrate pharmacophoric elements. nih.gov | nih.gov |

| Benzhydrylpiperazine-nitrobenzenesulfonamide hybrids | Nitrobenzenesulfonamide | Multi-step synthesis involving amide coupling. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies of 1 Benzhydryl 1h Imidazole Derivatives

Influence of Benzhydryl Moiety Modifications on Biological Interactions

The benzhydryl moiety, consisting of two phenyl rings attached to a central carbon, plays a critical role in the biological activity of this class of compounds. Modifications to these phenyl rings can significantly impact potency and selectivity.

For instance, in the development of antifungal agents, the substitution pattern on the phenyl rings is a key determinant of activity. Studies on analogues of bifonazole, a known antifungal drug, have shown that introducing halogen atoms like chlorine can enhance antifungal effects. researchgate.netdocumentsdelivered.com Specifically, the number and position of chlorine atoms on the benzhydryl rings influence the distribution of negative charge on the compound's surface, which correlates with antifungal activity against dermatophytes like Trichophyton rubrum. documentsdelivered.com

In the context of anticancer agents, modifications to the benzhydryl rings are also pivotal. Research on derivatives designed as anti-mitotic agents for breast cancer revealed that specific substitution patterns are required for optimal activity. mdpi.com For example, a library of 3,4,5-trimethoxydiphenylmethyl-1H-imidazole derivatives was synthesized, and it was found that the phenstatin (B1242451) scaffold (which includes a 3,4,5-trimethoxy substitution pattern on one phenyl ring) was necessary for the most potent activity. mdpi.comnih.gov The introduction of methoxy (B1213986) groups, particularly a single methoxy group, has been shown to be essential for the antifungal activity of clotrimazole-related analogues, while the addition of a second methoxy group can sometimes reduce activity. sbmu.ac.ir

The following table summarizes the effect of benzhydryl moiety modifications on the biological activity of selected 1-benzhydryl-1H-imidazole derivatives.

| Compound/Series | Benzhydryl Moiety Modification | Biological Target/Activity | Key SAR Finding | Reference |

| Bifonazole Analogues | Chloro substitution on phenyl rings | Antifungal (e.g., T. rubrum) | Number and position of chlorine atoms modulate activity. | documentsdelivered.com |

| Phenstatin Hybrids | 3,4,5-trimethoxy substitution | Anticancer (tubulin targeting) | The trimethoxy pattern is crucial for high potency in MCF-7 cells. | mdpi.com |

| Clotrimazole Analogues | Methoxy substitution | Antifungal | A single methoxy group is essential for activity; a second can be detrimental. | sbmu.ac.ir |

| Naphthyl-imidazole Derivatives | Replacement of a phenyl with a naphthyl group | α2-adrenergic receptor activity | The naphthyl group is important for maintaining high α2-adrenoceptor activity. | nih.gov |

Impact of Imidazole (B134444) Ring Substitution Patterns on Biological Activity

The imidazole ring is another key component of the 1-benzhydryl-1H-imidazole scaffold that can be modified to alter biological activity. ajrconline.orglongdom.orgresearchgate.net Substitutions on the imidazole ring can affect the molecule's interaction with its target, as well as its physicochemical properties.

In the pursuit of new antimicrobial agents, researchers have synthesized various imidazole derivatives with substitutions at different positions on the ring. nih.govsapub.org For example, studies have shown that the presence of electron-withdrawing groups on the imidazole ring can be necessary for antimicrobial activity. nih.gov Furthermore, replacing the imidazole ring with a bioisosteric equivalent, such as a triazole, has been explored. In some cases, this replacement leads to a decrease in antifungal activity, highlighting the importance of the imidazole moiety itself. documentsdelivered.com

Conversely, in other contexts, such as the development of anticancer agents, the imidazole ring can be successfully replaced with other heterocycles. nih.gov For instance, the preparation of benzhydryl derivatives with pyrrolidine, piperidine (B6355638), and piperazine (B1678402) has been investigated to compare their biochemical activity with the corresponding imidazole and triazole compounds. mdpi.comnih.gov

The table below illustrates the impact of imidazole ring modifications on the biological activity of 1-benzhydryl-1H-imidazole derivatives.

| Compound/Series | Imidazole Ring Modification | Biological Target/Activity | Key SAR Finding | Reference |

| Bifonazole Analogues | Replacement with a triazole moiety | Antifungal | Triazole derivatives showed less antifungal activity than imidazole counterparts. | documentsdelivered.com |

| 2-Methylimidazole Derivatives | Addition of a methyl group at the 2-position | Antifungal | 1-(4-methoxyphenyl-diphenylmethyl)-2-methyl imidazole showed significant activity. | sbmu.ac.ir |

| 2-Methyl-4-nitroimidazole Derivatives | Addition of methyl and nitro groups | Antifungal | Showed good activity, indicating tolerance for substitution at the 4- and 5-positions. | sbmu.ac.ir |

| Benzimidazole (B57391) Derivatives | Fusion of a benzene (B151609) ring to the imidazole | Antimicrobial, Anticancer | Benzimidazole derivatives show a broad spectrum of activities. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

Chirality and Stereochemical Considerations in 1-Benzhydryl-1H-imidazole Analogues

The central carbon of the benzhydryl group in 1-benzhydryl-1H-imidazole is a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. khanacademy.orglibretexts.orgyoutube.com This stereochemistry can have a profound impact on the biological activity of the molecule, as the different three-dimensional arrangements of the enantiomers can lead to different interactions with chiral biological targets like enzymes and receptors. mdpi.com

A study on 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, which are structurally related to 1-benzhydryl-1H-imidazoles, demonstrated the importance of chirality for their activity at α1- and α2-adrenergic receptors. nih.gov The S-(+)-enantiomer showed greater binding affinity for both receptor subtypes compared to the R-(-)-enantiomer. nih.gov Furthermore, the R-(-)-isomer was found to be a more potent antagonist at α2A-adrenoceptors. nih.gov This highlights that the specific chirality at the carbon bridge between the aromatic system and the imidazole ring is a crucial factor for both potency and selectivity. nih.gov

The differential activity of enantiomers underscores the importance of synthesizing and testing enantiomerically pure compounds to fully understand their pharmacological profiles and to develop more selective and effective drugs.

Pharmacophore Elucidation for Targeted Biological Activities

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and exert its activity. wustl.edudergipark.org.tr For 1-benzhydryl-1H-imidazole derivatives, pharmacophore models have been developed to guide the design of new compounds with enhanced potency and selectivity for various targets. scite.ai

For antifungal azoles, the key pharmacophoric features are well-established. sbmu.ac.ir These include:

The amidine nitrogen atom of the imidazole ring (N-3), which coordinates to the heme iron of the target enzyme, lanosterol (B1674476) 14α-demethylase.

A large, nonpolar portion, provided by the benzhydryl group, which mimics the steroidal substrate of the enzyme.

Often, the presence of one or more halogen-substituted aromatic rings. sbmu.ac.ir

In the context of anticancer agents targeting tubulin, computational docking studies have been used to understand the binding of 1-benzhydryl-1H-imidazole derivatives to the colchicine (B1669291) binding site. mdpi.com These studies help to rationalize the observed SAR and to design new compounds with improved tubulin polymerization inhibitory activity.

Pharmacophore models can be generated using either ligand-based or structure-based approaches. dergipark.org.tr Ligand-based methods rely on the structures of known active compounds, while structure-based methods utilize the 3D structure of the biological target. nih.gov Both approaches have been valuable in the development of 1-benzhydryl-1H-imidazole derivatives.

Exploration of Dual-Targeting Capabilities through SAR

The development of drugs that can simultaneously modulate two or more biological targets, known as dual-targeting or polypharmacology, is a growing area of research. The 1-benzhydryl-1H-imidazole scaffold is well-suited for the design of such agents due to its modular nature, which allows for the incorporation of different pharmacophoric features. mdpi.comnih.gov

An example of this approach is the design of hybrid compounds that combine the tubulin-targeting properties of the benzophenone (B1666685) phenstatin with the aromatase-inhibiting properties of the triazole-containing drug letrozole. mdpi.commdpi.com By synthesizing 1-(diarylmethyl)-1H-imidazoles and related triazoles, researchers have created compounds with the potential to act as both anti-mitotic agents and aromatase inhibitors for the treatment of breast cancer. mdpi.comnih.gov SAR studies of these hybrids have shown that it is possible to achieve potent activity at both targets within a single molecule. For instance, certain compounds in the series were found to selectively inhibit aromatase while also demonstrating significant inhibition of tubulin polymerization and antiproliferative activity in cancer cell lines. mdpi.com

This strategy of rational drug design, guided by SAR, allows for the creation of novel therapeutic agents with potentially enhanced efficacy and a reduced likelihood of drug resistance.

Mechanistic Investigations of 1 Benzhydryl 1h Imidazole S Biological Activities

Enzyme Inhibition Mechanisms

The inhibitory potential of 1-Benzhydryl-1H-imidazole extends across several classes of enzymes, a characteristic attributed to its unique structural components. The benzhydryl moiety and the imidazole (B134444) ring are designed to interact with distinct targets, often leading to dual-action inhibition. nih.gov

The imidazole nucleus is a well-established motif in the design of metalloenzyme inhibitors. ajrconline.org Its ability to coordinate with metal ions is central to this inhibitory action. Metalloenzymes contain a metal ion (often zinc, iron, or copper) in their active site, which is crucial for their catalytic function. The nitrogen atoms in the imidazole ring can act as ligands, binding to the metal cofactor and thereby blocking the enzyme's active site. This prevents the natural substrate from binding and inhibits the enzyme's activity. While specific studies on 1-Benzhydryl-1H-imidazole's interaction with a broad panel of metalloenzymes are not extensively detailed, the inherent properties of its imidazole ring suggest a potential for this mechanism of action. ajrconline.org Research on other imidazole derivatives has confirmed their role as inhibitors of various metalloenzymes. ajrconline.org

1-(Diarylmethyl)-1H-imidazole derivatives have been specifically investigated as inhibitors of the aromatase enzyme (CYP19A1). nih.gov Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and contains a heme group at its active site. nih.govresearchgate.net The inhibitory mechanism of compounds like 1-Benzhydryl-1H-imidazole is based on the interaction between the imidazole heterocycle and this heme group. nih.govmdpi.com The nitrogen atom of the imidazole ring coordinates with the iron atom of the heme, a mechanism similar to that of non-steroidal aromatase inhibitors like letrozole. nih.govmdpi.com This interaction blocks the enzyme's ability to bind its natural androgen substrates, thereby inhibiting estrogen production. nih.gov This targeted inhibition makes such compounds subjects of interest in contexts where reducing estrogen levels is a therapeutic goal. nih.govmdpi.com

The 1-Benzhydryl-1H-imidazole scaffold was designed as a potential anti-mitotic agent that targets tubulin polymerization. nih.gov The benzhydryl portion of the molecule is structurally related to the benzophenone (B1666685) structure of tubulin inhibitors like phenstatin (B1242451). mdpi.com These compounds are thought to exert their effects by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.net This binding disrupts the dynamics of microtubule assembly and disassembly, which are critical for the formation of the mitotic spindle during cell division. mdpi.com By interfering with microtubule polymerization, these agents can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis. mdpi.com The effectiveness of this scaffold is supported by studies on various benzimidazole (B57391) and imidazole derivatives that demonstrate potent inhibition of tubulin polymerization. researchgate.netmdpi.comnih.gov

The potential for imidazole derivatives to modulate phosphodiesterase-3 (PDE3) and soluble guanylate cyclase (sGC) presents another layer of their biological activity.

Phosphodiesterase-3 (PDE3): PDE3 inhibitors prevent the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. wikipedia.orgnih.gov This increase in cAMP mediates various physiological responses, including positive inotropic effects in cardiac muscle. wikipedia.org A "heterocycle-phenyl-imidazole" structural pattern has been identified as being important for PDE3 inhibitory activity. wikipedia.org Studies on various imidazole-containing compounds, such as imidazole-pyridazinones, have shown they can produce positive inotropic effects through PDE3 inhibition. biointerfaceresearch.com Given its structure, 1-Benzhydryl-1H-imidazole fits this general pattern, suggesting a potential mechanism for PDE3 inhibition.

Guanylate Cyclase (sGC): Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway and contains a heme prosthetic group that acts as a receptor for NO. nih.govunl.pt Binding of NO to the heme activates the enzyme, which then catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP). unl.ptnih.gov Like aromatase, sGC is a hemoprotein, and its activity can be modulated by molecules that interact with its heme group. nih.govharvard.edu While direct modulation of sGC by 1-Benzhydryl-1H-imidazole has not been explicitly demonstrated, its imidazole moiety has the potential to interact with the heme iron, similar to its mechanism with aromatase. Such an interaction could either stimulate or inhibit sGC activity, thereby affecting cGMP-mediated signaling pathways that regulate processes like vasodilation. harvard.edu

Benzimidazole derivatives have been identified as potent inhibitors of multiple protein kinases, which are key regulators of cellular signaling pathways. nih.govmdpi.com Studies on structurally related (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids have revealed their ability to inhibit a range of tyrosine kinases. nih.gov These compounds have shown inhibitory activity against kinases such as EGFR, HER2, and CDK2. mdpi.com For instance, certain derivatives emerged as potent inhibitors against key kinases, with IC50 values comparable to established tyrosine kinase inhibitors. mdpi.com The mechanism involves binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets and disrupting signaling pathways involved in cell growth and proliferation.

Table 1: Representative Kinase Inhibition Profile of Benzimidazole-Hydrazone Hybrids Data is representative of the compound class and not specific to 1-Benzhydryl-1H-imidazole itself.

| Kinase Target | Test Compound (Example) | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| EGFR | Compound 6i | 8.15 ± 0.64 | Erlotinib (B232) | 7.94 ± 0.58 |

| Her2 | Compound 6h | 9.03 ± 0.71 | Lapatinib | 8.86 ± 0.69 |

| VEGFR2 | Compound 6c | 10.16 ± 0.79 | Sorafenib | 9.89 ± 0.73 |

| CDK2 | Compound 6i | 8.36 ± 0.61 | Roscovitine | 8.11 ± 0.59 |

| AURKC | Compound 6h | 8.52 ± 0.66 | TSA | 8.24 ± 0.62 |

| mTOR | Compound 6i | 8.21 ± 0.60 | Rapamycin | 7.98 ± 0.57 |

Source: Adapted from research on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids. nih.govmdpi.com

Receptor Binding and Agonism/Antagonism

The imidazole scaffold is a versatile pharmacophore that interacts with a variety of receptors, including adrenergic, imidazoline (B1206853), and complement receptors. researchgate.netresearchgate.net The specific nature of the interaction—whether agonistic or antagonistic—is often determined by subtle structural modifications to the core molecule. nih.gov

Adrenergic and Imidazoline Receptors: Imidazole-based compounds are well-known for their interaction with α-adrenergic receptors (α1 and α2) and imidazoline receptors (I1, I2, I3). researchgate.netjst.go.jpcore.ac.uk For example, studies on 4-substituted imidazoles have shown that modifications to the bridge between the imidazole and another aromatic ring play a crucial role in determining affinity and selectivity for α1- and α2-adrenoceptors. nih.gov Some analogs act as potent and selective α2-adrenoceptor agonists, while others display antagonistic properties. nih.gov The binding of these compounds can modulate blood pressure and other physiological functions. jst.go.jpcore.ac.uk Molecular docking studies have also investigated the binding behavior of imidazole derivatives with the beta-2 adrenergic receptor-Gs protein complex. dergipark.org.tr

C5a Receptor: Aryl imidazole derivatives have been identified as modulators of the C5a receptor (C5aR), a G protein-coupled receptor involved in inflammatory responses. google.comresearchgate.net Certain substituted imidazole compounds have been shown to be potent inverse agonists of the human C5aR. researchgate.net For example, the compound NDT 9513727, an N,N-disubstituted imidazole-5-methanamine, inhibits C5a-stimulated responses with IC50 values in the low nanomolar range. researchgate.net These compounds act by binding to the receptor and inducing a conformational change that reduces its basal activity, thereby functioning as inverse agonists. researchgate.net This antagonism of the C5a receptor highlights another potential therapeutic application for imidazole-based structures in inflammatory diseases. researchgate.netnih.gov

Histamine (B1213489) Receptor Affinities (H1, H3)

The imidazole ring is a crucial component of histamine and, consequently, many ligands that interact with histamine receptors. The benzhydryl moiety is also a common feature in many first-generation H1 antihistamines. While specific binding affinity data for 1-Benzhydryl-1H-imidazole is not extensively detailed in the public literature, the activities of structurally related compounds provide significant insights into its potential receptor profile.

Compounds with a 1H-imidazole core are known to be potent ligands for the histamine H3 receptor. nih.gov For instance, a series of 1H-4-substituted imidazole compounds were identified as highly selective H3 receptor ligands. One prototype from a related series, GT-2227, demonstrated a high affinity for the human H3 receptor with a Ki of 3.2 nM, while showing minimal affinity for H1 (Ki = 13,407 nM) and H2 receptors (Ki = 4,469 nM). nih.gov This highlights the potential for high selectivity among imidazole-based compounds. nih.govresearchgate.net The first generation of H3 receptor antagonists were typically mono-substituted imidazoles. researchgate.net

The kinetic binding properties, including association (kon) and dissociation (koff) rates, are critical in determining the in vivo efficacy of antihistamines at the H1 receptor. nih.gov Second-generation antihistamines, for example, often exhibit a long duration of action due to a slow dissociation rate from the H1 receptor. nih.gov Given its structure, 1-Benzhydryl-1H-imidazole shares features with compounds known to interact with these receptors, though its specific affinity and kinetic profile remain to be fully characterized.

Table 1: Histamine Receptor Affinities of a Representative Imidazole-Based Ligand (GT-2227)

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Histamine H1 | 13,407 nM |

| Histamine H3 | 3.2 nM |

Data based on findings for the related compound GT-2227, as specific data for 1-Benzhydryl-1H-imidazole is not available. nih.gov

Sigma Receptor Agonism

Research into dual-activity ligands has explored the interaction of histamine H3 receptor antagonists with sigma receptors. Studies on a series of piperidine (B6355638) and piperazine (B1678402) derivatives revealed that some H3R ligands also possess a high affinity for sigma-1 (σ1) receptors. researchgate.net Notably, the basic part of the molecule was found to be a critical structural element for this dual activity. In one study, the replacement of a piperidine moiety with piperazine significantly altered the affinity for the σ1 receptor, suggesting that this region is key for interaction. researchgate.net However, there is currently no available research directly linking 1-Benzhydryl-1H-imidazole to sigma receptor agonism or antagonism.

TGR5 Receptor Activation

The Takeda G-protein-coupled receptor 5 (TGR5), a receptor for bile acids, has emerged as a significant target for metabolic diseases. nih.gov Activation of TGR5 in intestinal endocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. nih.govfrontiersin.orgresearchgate.net Research has focused on developing non-bile acid agonists for this receptor. A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives were designed and found to be potent TGR5 agonists, with some compounds showing activity superior to the reference agonist INT-777. nih.gov The activation mechanism of TGR5 typically involves Gs protein stimulation, leading to the production of cyclic adenosine monophosphate (cAMP). frontiersin.orgnih.gov This increase in cAMP is a primary driver of GLP-1 secretion in STC-1 enteroendocrine cells. frontiersin.orgresearchgate.net

While these findings demonstrate that a 1-substituted imidazole scaffold can effectively activate TGR5, direct evidence of 1-Benzhydryl-1H-imidazole acting as a TGR5 agonist has not been reported. nih.gov

Cellular Pathway Modulation

Induction of Apoptosis in Cell Lines

The imidazole scaffold is present in many compounds investigated for their anticancer potential, which is often mediated through the induction of programmed cell death, or apoptosis. Studies on various imidazole derivatives have shown they can trigger apoptosis across different cancer cell lines.

For example, a novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivative, compound 6i, was shown to induce apoptosis in HepG2 liver cancer cells. nih.gov Flow cytometry analysis revealed that treatment with this compound led to a significant increase in the population of early apoptotic cells to 22.07%, compared to just 0.61% in the untreated control group. nih.gov Similarly, a different series of N-1 arylidene amino imidazole-2-thiones demonstrated the ability to induce pre-G1 apoptosis in MCF-7 breast cancer cells. semanticscholar.org The mechanism often involves the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov

Table 2: Apoptosis Induction in HepG2 Cells by a Benzimidazole Derivative (Compound 6i)

| Cell Population | Control Group (%) | Treated Group (%) |

|---|---|---|

| Viable Cells | 97.58 | 63.93 |

| Early Apoptotic Cells | 0.61 | 22.07 |

| Late Apoptotic Cells | 0.21 | 9.98 |

Data from a study on a related benzimidazole derivative, as specific data for 1-Benzhydryl-1H-imidazole is not available. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many anticancer agents function by halting the cell cycle, preventing cancer cell proliferation. Imidazole-containing compounds have been shown to mediate their effects through cell cycle arrest.

The specific phase of arrest can vary depending on the compound's structure. For instance, the benzimidazole derivative known as compound 6i was found to cause cell cycle arrest at the G1 phase in HepG2 cells. nih.gov In contrast, a study on 5-Aryl-1-Arylideneamino-1H-imidazole-2(3H)-Thiones (compounds 4d and 5) reported cell cycle arrest at the G2/M phase in MCF-7 cells. semanticscholar.orgnih.govnih.gov The molecular mechanism underlying G2/M arrest often involves the modulation of key regulatory proteins. This can include the upregulation of p53 and the cyclin-dependent kinase inhibitor p21, along with the downregulation of proteins essential for G2/M transition, such as cdc25C, cyclin B, and cdc2. oncotarget.com These findings suggest that compounds based on the imidazole core can interrupt cancer cell proliferation, although the precise mechanism and phase of arrest induced by 1-Benzhydryl-1H-imidazole specifically requires further investigation.

Modulation of GLP-1 Secretion

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a critical role in regulating blood glucose levels by enhancing insulin (B600854) secretion. frontiersin.orggpnotebook.com As mentioned previously, the TGR5 receptor is a key regulator of GLP-1 release from intestinal L-cells. nih.govfrontiersin.org The activation of TGR5 by an agonist leads to an increase in intracellular cAMP, which in turn triggers the secretion of GLP-1. researchgate.net

A study focusing on 1-benzyl-1H-imidazole-5-carboxamide derivatives confirmed that a potent TGR5 agonist from this series could effectively stimulate GLP-1 secretion. nih.gov This establishes a clear mechanistic link: imidazole-based TGR5 agonists can modulate GLP-1 levels. Therefore, if 1-Benzhydryl-1H-imidazole were demonstrated to be a TGR5 agonist, its mechanism for modulating GLP-1 secretion would likely follow this pathway. However, direct experimental evidence of 1-Benzhydryl-1H-imidazole's effect on either TGR5 activation or GLP-1 secretion is currently lacking.

Metal Ion Coordination and Chelation Properties

The imidazole ring, a core component of 1-Benzhydryl-1H-imidazole, is a well-established ligand in coordination chemistry. It readily coordinates with a variety of transition metal ions through its sp²-hybridized nitrogen atom (N-3), which possesses a lone pair of electrons. ajol.infoazjournalbar.com The coordination of imidazole and its derivatives can lead to the formation of complexes with diverse geometries, including octahedral and tetrahedral, depending on the metal ion and other ligands present. azjournalbar.com For instance, complexes of Cr³⁺, Co²⁺, and Zn²⁺ with 1H-imidazole have been characterized, revealing monodentate coordination through the nitrogen atom and resulting in octahedral or tetrahedral geometries. azjournalbar.com

While specific studies detailing the chelation properties of 1-Benzhydryl-1H-imidazole are limited, its structural features suggest a distinct coordination behavior. The presence of the bulky benzhydryl group at the N-1 position introduces significant steric hindrance around the coordinating N-3 atom. This steric bulk is expected to influence the stability, stoichiometry, and geometry of the resulting metal complexes. It may favor the formation of complexes with lower coordination numbers or lead to distorted geometries to accommodate the voluminous substituent.

Interaction with Other Biological Macromolecules (e.g., Proteins, DNA)

The biological activities of 1-Benzhydryl-1H-imidazole are also mediated through its non-covalent interactions with crucial biological macromolecules such as proteins and nucleic acids.

The interaction of 1-Benzhydryl-1H-imidazole and its derivatives with proteins, particularly enzymes and transport proteins, is a key aspect of their mechanism of action.

Bovine Serum Albumin (BSA): Serum albumins are major transport proteins in the circulatory system, and their interaction with small molecules influences the distribution and bioavailability of drugs. While direct binding studies of 1-Benzhydryl-1H-imidazole with Bovine Serum Albumin (BSA) are not extensively documented, research on structurally related imidazole and benzimidazole derivatives provides significant insights. nih.govrsc.orgnih.gov These studies typically employ fluorescence spectroscopy to investigate the binding mechanism. The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, is quenched upon binding of a small molecule, allowing for the calculation of binding parameters. nih.govbiointerfaceresearch.com

Investigations into various imidazole derivatives show that they bind to BSA to form stable complexes, often through electrostatic interactions and hydrogen bonding. nih.gov The binding is generally a spontaneous process. researchgate.net For instance, studies on different substituted benzimidazole derivatives have determined their binding constants and thermodynamic parameters, indicating a strong affinity for BSA. nih.govresearchgate.net The effect of various metal ions on the binding affinity between imidazole derivatives and BSA has also been explored, showing that the presence of ions like Cu²⁺ or Zn²⁺ can modulate the interaction. nih.gov

Tubulin: A significant body of research has focused on designing 1-(diarylmethyl)-1H-imidazoles as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds are developed as structural analogues of phenstatin, a natural product that binds to the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis in cancer cells. nih.gov The benzhydryl moiety is a key pharmacophore designed to mimic the benzophenone scaffold of phenstatin, facilitating interaction with the tubulin protein. nih.gov The imidazole ring, along with other heterocyclic systems, is incorporated into these scaffolds to potentially target other enzymes, creating dual-action agents, or to modulate the compound's physicochemical properties. nih.gov The development of these imidazole-containing compounds highlights a targeted strategy to interfere with microtubule function, a well-validated approach in cancer chemotherapy. science.govnih.gov

The ability of small molecules to interact with DNA is a critical mechanism for many anticancer and antimicrobial agents. Imidazole and particularly benzimidazole derivatives have been extensively studied as DNA-binding agents. nih.govnih.gov

These planar heterocyclic systems can interact with DNA primarily through non-covalent modes, including intercalation between base pairs or binding within the minor groove. nih.gov Bisbenzimidazoles, for example, are well-known DNA minor groove-binding ligands that show a preference for AT-rich sequences. nih.gov The interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the DNA molecule. nih.gov The N-H group of the imidazole ring can act as a hydrogen bond donor, interacting with the electronegative oxygen or nitrogen atoms on the nucleic acid bases. nih.gov

The introduction of a bulky benzhydryl group at the N-1 position of the imidazole ring in 1-Benzhydryl-1H-imidazole would sterically preclude classical intercalation. However, it could still allow for groove binding, where the voluminous aryl groups might be accommodated within the wider major groove or influence the binding affinity and sequence specificity in the minor groove. Theoretical molecular docking studies and experimental binding assays are used to elucidate these interactions. nih.gov Studies on various imidazole derivatives have determined their DNA binding constants, indicating moderate to strong affinity.

Computational Chemistry Applications in 1 Benzhydryl 1h Imidazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 1-Benzhydryl-1H-imidazole research, it is instrumental in understanding how this compound and its analogs interact with biological macromolecules like enzymes and receptors.

Molecular docking simulations are frequently employed to analyze the interactions between imidazole-based compounds and enzyme active sites. For instance, studies on various benzimidazole (B57391) derivatives have identified key binding modes and interactions that are crucial for their inhibitory activity. Docking studies of imidazole (B134444) derivatives with L-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P) have shown favorable binding energies ranging from -6.91 to -8.01 kJ/mol. Similarly, when benzimidazole analogues were docked against acetylcholinesterase (AChE), the simulations revealed that these compounds interact primarily with the catalytic site of the enzyme. nih.gov This analysis helps in identifying specific amino acid residues that are key for binding, such as through hydrogen bonds or hydrophobic interactions, providing a structural basis for the compound's activity.

| Compound Class | Target Enzyme | Key Interacting Residues | Reported Binding Energy (kcal/mol) |

|---|---|---|---|

| Benzimidazole Derivatives | Acetylcholinesterase (AChE) | Interacts with catalytic site | Not specified |

| Benzimidazole Derivatives | Butyrylcholinesterase (BuChE) | Data not specified | Not specified |

| Imidazole-Pyrazole Derivatives | GlcN-6-P Synthase | Ser347, Thr352, Glu488, Lys603 | -6.91 to -8.01 (kJ/mol) |

| Benzimidazole-Triazole Derivatives | K. pneumoniae (2HL2) | Data not specified | -3.49 to -5.14 |

Beyond enzymes, molecular docking is vital for modeling the interactions between imidazole-based ligands and various receptors. For example, the binding modes of benzimidazole derivatives have been analyzed against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ukm.my These simulations can predict binding affinities and highlight crucial interactions within the receptor's binding pocket. In one study, certain benzimidazole derivatives showed strong binding energies of -8.1 kcal/mol for wild-type EGFR and up to -8.4 kcal/mol for a mutant variant. ukm.my Similarly, in a study involving benzhydrylpiperazine agonists for the δ opioid receptor, docking identified key binding residues including Asp128 and Tyr308, emphasizing the role of hydrogen bonding and hydrophobic interactions. researchgate.net Such models are invaluable for structure-activity relationship (SAR) studies and for designing novel derivatives with enhanced affinity and selectivity. nih.gov

| Compound Class | Target Receptor | Key Interacting Residues | Reported Binding Energy (kcal/mol) |

|---|---|---|---|

| Keto-benzimidazoles | EGFR (Wild-Type) | Interacts at ATP and allosteric sites | -7.8 to -8.1 |

| Keto-benzimidazoles | EGFR (T790M Mutant) | Interacts at ATP binding site | -8.3 to -8.4 |

| Benzhydrylpiperazine Agonists | δ Opioid Receptor | Asp128, Tyr129, Trp274, Tyr308 | Not specified |

| 1H-benzoimidazole Derivative | TGF-β Type I Receptor | His283, Ser280 | -10.37 (Glide Score) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions over time. These simulations model the movement of atoms and molecules, offering insights into the stability of the complex and the energetics of binding.

MD simulations are used to assess the stability of the ligand-protein complex. By simulating the complex in a physiological environment for a set duration (e.g., nanoseconds), researchers can observe conformational changes and evaluate the stability of the binding pose predicted by molecular docking. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is often calculated to quantify this stability; lower and more stable RMSD values suggest a stable complex. nih.gov For instance, MD simulations of benzimidazole derivatives complexed with the SARS-CoV-2 main protease showed that the complex reached equilibrium and remained stable throughout the simulation period. nih.gov This analysis is crucial for confirming that the predicted binding mode is maintained over time.

MD simulations also allow for the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov Methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to analyze the energetic contributions of different interaction types, such as electrostatic and van der Waals forces. nih.govmdpi.com In a study on 1H-benzo[d]imidazole with the TGF-β type I receptor, simulations revealed that a hydrogen bond with the amino acid His283 was maintained for 82% of the simulation time, indicating a critical and stable interaction for inhibitory activity. researchgate.net Analysis of the binding free energy of inverse agonists with the Estrogen-related receptor α (ERRα) showed a positive correlation between the calculated total binding free energy and the compound's biological activity. nih.gov

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like 1-Benzhydryl-1H-imidazole. DFT provides detailed information on molecular structure, orbital energies, and electron distribution.

DFT is used to optimize the molecular geometry of imidazole derivatives and to calculate various quantum chemical descriptors. semanticscholar.org Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap generally implies higher reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and help identify sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org These calculations are essential for understanding the molecule's reactivity and its potential to form non-covalent interactions, which underpins its binding to biological targets. dntb.gov.ua

| Compound Class | Calculation Method | Calculated Parameter | Significance |

|---|---|---|---|

| (Benz)imidazolium Compounds | Ab initio quantum chemical | LUMO Energy & Localization | Correlates with alkaline stability |

| Hydroxyphenylbenzimidazole Dyes | TD-DFT | Excited State Properties | Analyzes intramolecular proton transfer |

| Substituted Benzimidazoles | DFT | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity |

| Substituted Benzimidazoles | DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites |

Electronic Structure and Reactivity Prediction (HOMO/LUMO)

The electronic characteristics of a molecule are fundamental to its reactivity and biological interactions. Frontier Molecular Orbital Theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key computational approach to understanding these characteristics.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com

A large HOMO-LUMO gap indicates high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that a molecule is more reactive. This energy gap can be correlated with the bioactivity of a molecule, as it reflects the molecule's ability to engage in charge-transfer interactions. irjweb.com Computational methods, such as Density Functional Theory (DFT), are employed to calculate these energy values and predict the reactivity of compounds like 1-Benzhydryl-1H-imidazole. irjweb.com

Table 1: Hypothetical Frontier Orbital Energies for Imidazole Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reactivity Prediction |

|---|---|---|---|---|

| Imidazole-A | -6.29 | -1.81 | 4.48 | Low |

| Imidazole-B | -5.98 | -2.54 | 3.44 | Medium |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial for its biological function, as it dictates how the molecule can interact with biological targets such as enzymes and receptors. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt due to rotation around its single bonds.

For a flexible molecule like 1-Benzhydryl-1H-imidazole, which has multiple rotatable bonds, numerous conformers are possible. Computational methods are used to explore the potential energy surface of the molecule, which maps the energy of all possible conformations. researchgate.netnih.gov This exploration helps to identify the most stable, low-energy conformers and the energy barriers that separate them. nih.gov

The results of this analysis are often visualized as an "energy landscape," where stable conformers reside in energy minima (valleys) and transition states between them are represented by energy maxima (hills). Understanding the conformational preferences and the energy landscape is vital for predicting the bioactive conformation of the molecule—the specific shape it adopts when binding to its biological target. nih.gov

Table 2: Example of Conformational Energy Analysis

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60 | 0.00 | 75.3 |

| 2 | 180 | 1.50 | 14.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijesi.org QSAR models are invaluable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues. jmchemsci.com

Prediction of Biological Activity

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. To build a QSAR model, a dataset of molecules with known biological activities is required. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, including steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties. rjptonline.orgpku.edu.cn

Using statistical methods like multiple linear regression, a mathematical equation is derived that relates the descriptors to the biological activity. This equation constitutes the QSAR model. ijesi.org Before a QSAR model can be used for prediction, it must be rigorously validated to ensure its statistical significance and predictive power. nih.gov Once validated, the model can be used to estimate the biological activity of new, unsynthesized compounds, thereby prioritizing which candidates to pursue experimentally. nih.gov

Table 3: Sample QSAR Model for a Series of Imidazole Derivatives

| Statistical Parameter | Value | Description |

|---|---|---|

| Equation | pIC50 = 0.75(ClogP) - 0.21(MR) + 0.15*(Dipole) + 3.45 | Relates descriptors to predicted activity |

| r² | 0.85 | Coefficient of determination (goodness of fit) |

| q² | 0.72 | Cross-validated r² (predictive ability) |

| F-statistic | 45.6 | Statistical significance of the model |

| Descriptors | ClogP, MR, Dipole | Lipophilicity, Molar Refractivity, Dipole Moment |

Design of Novel Analogues

One of the most powerful applications of QSAR modeling is in the rational design of new molecules with enhanced biological activity. mdpi.comresearchgate.netresearchgate.net The QSAR equation provides quantitative insights into which molecular properties are most influential for the desired activity.

For instance, if a QSAR model indicates that increased lipophilicity (a higher ClogP value) and a smaller steric bulk in a specific region of the molecule are correlated with higher activity, medicinal chemists can use this information to guide their synthetic efforts. ijesi.org They can systematically modify the lead structure of 1-Benzhydryl-1H-imidazole to introduce chemical groups that enhance these favorable properties while diminishing unfavorable ones. This data-driven approach significantly accelerates the drug design process, making it more efficient and cost-effective than traditional trial-and-error methods. jmchemsci.comnih.gov

Table 4: QSAR-Guided Design of Novel Analogues

| Analogue | Modification | Predicted ClogP | Predicted MR | Predicted pIC50 |

|---|---|---|---|---|

| Lead Compound | - | 4.2 | 85 | 6.5 |

| Analogue 1 | Add -CH3 | 4.7 | 90 | 6.7 |

| Analogue 2 | Replace -Cl with -F | 4.1 | 84 | 6.6 |

Future Research Directions and Therapeutic Potential As a Scaffold

Optimization of 1-Benzhydryl-1H-imidazole Derivatives for Enhanced Specificity

The broad bioactivity of the 1-benzhydryl-1H-imidazole core necessitates a focused effort on optimizing its derivatives to achieve enhanced specificity for desired biological targets, thereby minimizing off-target effects and improving therapeutic indices. A key strategy in this endeavor is the systematic exploration of structure-activity relationships (SAR). By strategically modifying the benzhydryl and imidazole (B134444) moieties, researchers can fine-tune the compound's interaction with its target.

For instance, the introduction of various substituents on the phenyl rings of the benzhydryl group can significantly influence activity. SAR studies on related benzimidazole (B57391) structures have shown that the nature and position of these substituents play a crucial role in determining biological efficacy. For example, in a series of 1H-benzo[d]imidazole derivatives, compounds with electron-withdrawing groups on the phenyl ring displayed potent anticancer activity. researchgate.net Similarly, for 1-(4-biphenylylmethyl)-1H-imidazole derivatives, which share structural similarities, substitutions on the methylene (B1212753) bridge were found to impact antimycobacterial activity. nih.gov

A systematic approach to optimization would involve creating a library of analogs with diverse substitutions—halogens, alkyl, alkoxy, and nitro groups—at various positions on the phenyl rings. Each derivative would then be rigorously screened against a panel of targets to identify modifications that confer the highest specificity.

Table 1: Key Structural Modifications and Their Potential Impact on Specificity

| Modification Site | Substituent Type | Potential Impact on Specificity |

| Phenyl rings of benzhydryl moiety | Electron-withdrawing groups (e.g., -NO2, -CF3) | May enhance interactions with specific enzyme active sites, potentially increasing potency and selectivity. |

| Phenyl rings of benzhydryl moiety | Electron-donating groups (e.g., -OCH3, -CH3) | Could alter the electronic distribution and steric profile, leading to differential binding to target proteins. |

| Imidazole ring | Substitution at C2, C4, and C5 positions | Can modulate the overall physicochemical properties of the molecule, affecting target binding and pharmacokinetic profiles. |

| Linker between imidazole and benzhydryl groups | Variation in length and flexibility | May optimize the orientation of the pharmacophore within the binding pocket of the target. |

Exploration of Novel Biological Targets for the Imidazole-Benzhydryl Scaffold

While the 1-benzhydryl-1H-imidazole scaffold has shown promise against established targets, a significant avenue for future research lies in the exploration of novel biological targets. This exploration can unlock new therapeutic applications for this versatile chemical entity.

One promising area is in the realm of kinase inhibition. Many imidazole-based compounds have been identified as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov For example, certain benzimidazole derivatives have demonstrated inhibitory activity against kinases such as EGFR, HER2, CDK2, and mTOR. nih.gov A comprehensive screening of 1-benzhydryl-1H-imidazole derivatives against a broad panel of kinases could reveal novel and selective inhibitors.

Another area of interest is the targeting of enzymes involved in DNA replication and repair, such as topoisomerases. Some bisbenzimidazole derivatives have been shown to act as DNA minor groove-binding ligands and inhibit human topoisomerase I, leading to cancer cell death. nih.gov Given the structural similarities, it is plausible that 1-benzhydryl-1H-imidazole derivatives could also interact with DNA or associated enzymes.